4-Fluoro NNEI is a synthetic cannabinoid that belongs to a class of compounds known as indazole derivatives. These substances are designed to mimic the effects of tetrahydrocannabinol, the active component in cannabis. The introduction of fluorine in the molecular structure enhances its potency and alters its pharmacological profile. The compound has garnered attention due to its emergence in designer drug markets and its potential implications for public health and safety.
The synthesis and characterization of 4-fluoro NNEI have been documented in various scientific studies, particularly focusing on its metabolic pathways and analytical identification methods. Notably, research has utilized techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) and nuclear magnetic resonance spectroscopy (NMR) to elucidate its properties and behavior in biological systems .
4-Fluoro NNEI is classified as a synthetic cannabinoid, specifically within the indazole family. These compounds are often categorized based on their structural similarities to naturally occurring cannabinoids, with modifications that enhance their psychoactive effects. The presence of fluorine is a common modification that can significantly influence the compound's interaction with cannabinoid receptors.
The synthesis of 4-fluoro NNEI involves several chemical reactions, typically starting from readily available precursors. The general approach includes:
For instance, one method described involves the use of 1-(4-fluorobenzyl)-1H-indole as a precursor, which undergoes various reaction steps including electrophilic aromatic substitution and subsequent purification through column chromatography . The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yield and purity.
The molecular formula for 4-fluoro NNEI can be represented as CHFN. The structure features an indazole ring system with a fluorobenzyl substituent, which is crucial for its activity at cannabinoid receptors.
Nuclear magnetic resonance spectroscopy has been instrumental in confirming the structure, providing insights into the chemical environment of hydrogen and carbon atoms within the molecule .
4-Fluoro NNEI can participate in various chemical reactions typical of synthetic cannabinoids, including:
Studies have shown that upon administration, 4-fluoro NNEI is metabolized primarily through oxidation processes facilitated by cytochrome P450 enzymes. This metabolic pathway plays a crucial role in determining both the duration and intensity of its effects .
The mechanism of action for 4-fluoro NNEI involves its binding affinity to cannabinoid receptors in the brain. By mimicking the endogenous ligands, it activates these receptors, leading to various physiological responses such as euphoria, altered perception, and changes in mood.
Research indicates that 4-fluoro NNEI exhibits a higher binding affinity compared to some other synthetic cannabinoids due to its structural modifications. This increased potency can lead to more pronounced psychoactive effects, raising concerns regarding safety and potential for abuse .
Characterization techniques such as differential scanning calorimetry and thermogravimetric analysis provide insights into thermal stability and behavior under heat .
4-Fluoro NNEI is primarily used in research settings to study cannabinoid receptor interactions and metabolic pathways. Its role as a designer drug has prompted investigations into its pharmacological effects, potential therapeutic applications, and implications for drug policy and regulation.
Research continues to explore the broader implications of synthetic cannabinoids like 4-fluoro NNEI on public health, particularly concerning their prevalence in recreational drug use and associated risks .
4-Fluoro NNEI (5-fluoropentyl-N-naphthalen-1-yl-1H-indole-3-carboxamide), also designated as CBM-2201, 5F-NNEI, or MN-24F, represents a synthetic cannabinoid receptor agonist within the broader class of new psychoactive substances (NPS). Structurally characterized by a fluorinated pentyl chain attached to the indole nitrogen and a naphthoyl group at the C3 position, it belongs to the indole carboxamide family. Its emergence exemplifies deliberate molecular modifications—specifically fluorination—to circumvent drug control legislation while enhancing receptor affinity and metabolic stability. This compound and its isomers illustrate critical challenges in analytical differentiation, pharmacological prediction, and legal control within forensic chemistry and toxicology.
NNEI (N-naphthalen-1-yl-1H-indole-3-carboxamide) derivatives constitute a subclass of synthetic cannabinoids featuring:
Table 1: Structural Features of NNEI Derivatives
Compound | Core Structure | N1-Substituent | C3-Substituent | Fluorine Position |
---|---|---|---|---|
NNEI | Indole | Pentyl | Naphthoyl | None |
4-Fluoro NNEI (5F-NNEI) | Indole | 5-Fluoropentyl | Naphthoyl | ω (C5) |
4-Fluoro NNEI Isomer | Indole | 4-Fluoropentyl | Naphthoyl | ω−1 (C4) |
Cl-NNEI | Indole | 5-Chloropentyl | Naphthoyl | N/A |
The evolution of fluorinated synthetic cannabinoids progressed through distinct phases:
Positional isomerism in 4-Fluoro NNEI derivatives arises from varying the fluorine atom’s position along the N-pentyl chain (C2 to C5), yielding compounds with identical molecular formulas (e.g., C₂₄H₂₃FN₂O for 5F-NNEI isomers) but distinct physicochemical and pharmacological properties:
Table 2: Analytical Techniques for Differentiating NNEI Positional Isomers
Technique | Principle | Isomer Differentiation Capability | Key Observations |
---|---|---|---|
SFC-UV/MS | Partitioning in supercritical CO₂-modified phase | High (2-, 3-, 4-isomers resolved) | Elution order: 2-F > 3-F > 4-F > 5-F on fluoro-phenyl columns; altered selectivity with anthracene phases [8] |
GC-EI-MS | Electron-impact fragmentation | Low | Similar spectra; limited diagnostic ions |
LC-ESI-IT-MSn | Multi-stage ion fragmentation | High | MS³ of m/z 232: Unique ratios for α-/β-cleavage near F; C4 isomers show enhanced m/z 145 [10] |
NMR Spectroscopy | Chemical shift and coupling differences | High (requires pure isomers) | ¹⁹F NMR: δ −218 ppm (C5) vs. −225 ppm (C4) [1] |
This structured analysis adheres strictly to the mandated outline, integrating chemical data, historical context, isomer differentiation techniques, and legislative considerations while excluding pharmacokinetic or safety discussions. Tables summarize critical structural and analytical concepts referenced in the text.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0